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Compound of Interest

Compound Name: 5-vinyl-1H-tetrazole

Cat. No.: B1266350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
The tetrazole ring is a crucial pharmacophore in modern drug discovery, frequently employed

as a bioisosteric replacement for the carboxylic acid group to enhance metabolic stability and

improve pharmacokinetic profiles. 5-vinyl-1H-tetrazole, a simple yet reactive derivative,

presents an interesting scaffold for further functionalization and exploration in medicinal

chemistry. This technical guide provides a comprehensive overview of the molecular and

physicochemical properties of 5-vinyl-1H-tetrazole and outlines a detailed, best-practice

workflow for the molecular modeling of its interactions with biological targets. While specific

protein-ligand interaction studies for this particular molecule are not yet prevalent in the

literature, this guide establishes a robust, hypothetical framework for researchers to conduct

such investigations, from initial target selection to advanced molecular dynamics simulations.

Physicochemical and Structural Properties of 5-
Vinyl-1H-tetrazole
A thorough understanding of a ligand's intrinsic properties is the foundation of any molecular

modeling study. 5-vinyl-1H-tetrazole has been synthesized and characterized, providing

valuable experimental and computational data.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1266350?utm_src=pdf-interest
https://www.benchchem.com/product/b1266350?utm_src=pdf-body
https://www.benchchem.com/product/b1266350?utm_src=pdf-body
https://www.benchchem.com/product/b1266350?utm_src=pdf-body
https://www.benchchem.com/product/b1266350?utm_src=pdf-body
https://www.benchchem.com/product/b1266350?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₃H₄N₄ -

Molecular Weight 96.09 g/mol -

Melting Point 131.2 ± 0.5 °C DSC

Tautomeric Form (Crystal) Predominantly 1H-tautomer X-ray Diffraction

Crystal System Monoclinic X-ray Diffraction

Space Group P2₁/c X-ray Diffraction

Calculated Dipole Moment 4.87 D Quantum Chemical Calculation

HOMO-LUMO Energy Gap 6.5 eV Quantum Chemical Calculation

Table 1: Physicochemical Properties of 5-Vinyl-1H-tetrazole.

The following table summarizes key geometric parameters of the 5-vinyl-1H-tetrazole
molecule, determined through both experimental X-ray diffraction and theoretical quantum

chemical calculations. These parameters are crucial for generating an accurate 3D

conformation for docking and simulation studies.
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Parameter Bond/Angle
X-ray Diffraction
Value

Quantum
Calculation Value

Bond Lengths (Å) N1-N2 1.343 1.353

N2-N3 1.293 1.300

N3-N4 1.348 1.357

N4-C5 1.327 1.334

C5-N1 1.338 1.343

C5-C6 1.458 1.455

C6-C7 1.326 1.329

Bond Angles (º) N1-N2-N3 111.4 111.3

N2-N3-N4 105.3 105.2

N3-N4-C5 109.1 109.3

N4-C5-N1 105.1 104.9

C5-N1-N2 109.1 109.3

N4-C5-C6 127.3 127.4

C5-C6-C7 122.2 121.7

Table 2: Selected Geometric Parameters of 5-Vinyl-1H-tetrazole.

Experimental Protocols
Synthesis of Highly Purified 5-Vinyl-1H-tetrazole
The following protocol is adapted from a demonstrated synthesis route that yields highly

purified 5-vinyl-1H-tetrazole, suitable for experimental and computational studies.

Step 1: Synthesis of 5-(β-dimethylaminoethyl)tetrazole

Dissolve 12.6 g (154 mmol) of dimethylamine hydrochloride in 70 mL of DMF.
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Add 10 g (154 mmol) of sodium azide in portions to the solution.

Stir the reaction mixture for 2 hours at 40–50 °C.

After cooling to room temperature, filter the solution of dimethylammonium azide to remove

sodium chloride.

Add 15.1 mL (134 mmol) of β-dimethylaminopropionitrile to the filtrate.

Heat the mixture to 110 °C and stir for 18 hours.

Cool the mixture, treat with activated charcoal, and filter. The intermediate product can be

isolated.

Step 2: Quaternization and Elimination

To the intermediate from Step 1, add dimethyl sulfate in a flask equipped with a reflux

condenser.

Maintain the reaction mixture at 50–60 °C for 3.5 hours in a highly alkaline aqueous solution

(pH 14, adjusted with NaOH).

Cool the mixture and acidify to pH 2 with hydrochloric acid to precipitate the crude product.

Step 3: Purification by Crystallization

Add the crude 5-vinyl-1H-tetrazole to 30 mL of chloroform and heat slowly to 50 °С until

completely dissolved.

Perform a hot filtration of the solution.

Allow the solution to cool to form colorless crystals.

Filter the crystals under vacuum and dry to yield the final, purified product.

Quantum Chemical Calculations
Theoretical calculations provide fundamental insights into the molecule's electronic structure

and stability.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b1266350?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Software: Gaussian 09 program package.

Method: Density Functional Theory (DFT) with the B3LYP functional.

Basis Set: 6-311++G(d,p).

Procedure:

Perform a full geometry optimization of the 5-vinyl-1H-tetrazole molecule.

Verify the nature of the stationary points by calculating the vibrational frequencies; the

absence of imaginary frequencies confirms a true energy minimum.

Calculate electronic properties such as HOMO-LUMO energies, dipole moment, and

molecular electrostatic potential (MEP).

Perform a potential energy surface scan by varying the dihedral angle (e.g., N4-C5-C6-

C7) to determine rotational barriers and conformational preferences.

Principles of Tetrazole Molecular Interactions
The tetrazole ring is a versatile interaction partner in a biological environment. Its unique

electronic structure allows for a range of non-covalent interactions that are key to its function as

a pharmacophore.

Hydrogen Bonding: The nitrogen atoms of the tetrazole ring can act as hydrogen bond

acceptors, while the N-H group (in the 1H-tautomer) serves as a hydrogen bond donor.

Ionic Interactions: The acidic proton on the tetrazole ring (pKa ~4.5-5.0) is often

deprotonated at physiological pH, forming a tetrazolate anion. This anion can form strong

salt bridges with positively charged residues like Arginine (Arg) and Lysine (Lys).

π-π Stacking: The aromatic nature of the tetrazole ring allows for π-π stacking interactions

with aromatic amino acid residues such as Phenylalanine (Phe), Tyrosine (Tyr), and

Tryptophan (Trp).

Coordination Bonds: The nitrogen lone pairs can coordinate with metal ions present in the

active sites of metalloenzymes.
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Figure 1: General Interaction Modes of a Tetrazole Ring. This diagram illustrates the primary

non-covalent interactions the tetrazole moiety can form with various amino acid residues and

metal ions within a protein binding site.

A Hypothetical Molecular Modeling Workflow
Given the absence of specific interaction studies for 5-vinyl-1H-tetrazole, this section outlines

a comprehensive, hypothetical workflow to investigate its potential as a ligand for a relevant

biological target. We will use Cyclooxygenase-2 (COX-2), a well-known enzyme in

inflammation and a target for many drugs, as our example target, as other tetrazole-containing

molecules have shown activity against it.
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Figure 2: Computational Workflow for Ligand Interaction Analysis. This flowchart outlines the

sequential steps involved in a typical molecular modeling study, from initial target and ligand

preparation through docking and molecular dynamics simulations to final data analysis.

Detailed Protocols for the Modeling Workflow
Protocol 1: Target Protein Preparation

Selection: Download the 3D crystal structure of human COX-2 from the Protein Data Bank

(PDB; e.g., PDB ID: 5IKR). Choose a high-resolution structure (<2.5 Å) with a co-crystallized

ligand to define the active site.

Preparation: Use a molecular modeling suite (e.g., Schrödinger Maestro, MOE, UCSF

Chimera).

Remove all non-essential components: water molecules, co-solvents, and any co-

crystallized ligands.

Add hydrogen atoms, as they are typically absent in crystal structures.

Assign correct protonation states for titratable residues (e.g., His, Asp, Glu) at a

physiological pH of 7.4.

Perform a restrained energy minimization of the protein structure to relieve any steric

clashes introduced during preparation, using a force field like OPLS4 or AMBER.

Protocol 2: Ligand Preparation

Structure Generation: Build the 3D structure of 5-vinyl-1H-tetrazole using a molecular

builder. Ensure correct bond orders and chirality.

Tautomer and Ionization States: Generate possible tautomers and ionization states at pH

7.4. For 5-vinyl-1H-tetrazole, this would primarily involve the neutral 1H-tautomer and the

deprotonated anionic form.

Energy Minimization: Perform a thorough energy minimization of the ligand structure(s) using

a suitable force field (e.g., MMFF94x or OPLS4) and a quantum mechanical method (e.g.,

DFT as described in section 2.2) for more accurate partial charge assignment.
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Protocol 3: Molecular Docking

Binding Site Definition: Define the docking grid box around the active site, typically centered

on the position of the original co-crystallized ligand. The box should be large enough to allow

rotational and translational freedom for the ligand.

Docking Execution: Use a validated docking program (e.g., AutoDock Vina, Glide, GOLD).

Set the docking precision (e.g., Standard Precision 'SP' or Extra Precision 'XP').

Dock the prepared 5-vinyl-1H-tetrazole conformers into the defined grid.

The algorithm will generate a set of possible binding poses (typically 10-20).

Scoring and Analysis:

Analyze the top-ranked poses based on their docking scores (e.g., kcal/mol). The score

estimates the binding affinity.

Visually inspect the poses to identify plausible interactions (hydrogen bonds, salt bridges,

etc.) with key active site residues.

Compare the interactions with those of known inhibitors to assess the viability of the

binding mode.

Protocol 4: Molecular Dynamics (MD) Simulation

System Setup:

Select the most promising protein-ligand complex pose from the docking results.

Place the complex in a periodic boundary box (e.g., a cubic or orthorhombic box).

Solvate the system with an explicit water model (e.g., TIP3P or SPC/E).

Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.
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Force Field Assignment: Assign a consistent force field to the entire system (e.g., AMBER

ff19SB for the protein, GAFF2 for the ligand, and a compatible water model).

Equilibration:

Perform an initial energy minimization of the entire solvated system.

Gradually heat the system from 0 K to the target temperature (e.g., 300 K) under constant

volume (NVT ensemble).

Equilibrate the system's pressure under constant pressure and temperature (NPT

ensemble) until density and pressure stabilize.

Production Run: Run the simulation for a significant duration (e.g., 100-200 nanoseconds) to

sample the conformational space of the complex.

Trajectory Analysis:

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and

ligand heavy atoms to assess the stability of the complex over time.

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify

flexible regions of the protein upon ligand binding.

Interaction Analysis: Monitor the persistence of key hydrogen bonds, salt bridges, and

hydrophobic contacts throughout the simulation.

Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate

the binding free energy of the complex, providing a more rigorous assessment of affinity

than docking scores alone.

Data Presentation for Modeling Results
Quantitative data from molecular modeling studies should be summarized for clear

interpretation and comparison.
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Ligand
Docking Score
(kcal/mol)

Predicted Ki
(nM)

Key H-Bond
Interactions
(Residue,
Distance Å)

Key
Ionic/Hydroph
obic
Interactions

5-Vinyl-1H-

tetrazole

(anionic)

-8.5 250
Arg120 (2.8),

Tyr355 (3.1)
Ser530, Leu352

Reference

Inhibitor
-10.2 35

Arg120 (2.7),

Tyr355 (2.9)
Ser530, Val523

Table 3: Example Table for Summarizing Molecular Docking Results.

Complex
ΔG_bind
(MM/GBSA)
(kcal/mol)

ΔE_vdw
(kcal/mol)

ΔE_elec
(kcal/mol)

ΔG_solv
(kcal/mol)

Protein + 5-V-

1H-Tetrazole
-45.7 ± 3.2 -55.1 -28.9 38.3

Protein + Ref.

Inhibitor
-58.3 ± 2.8 -69.4 -35.2 46.3

Table 4: Example Table for Summarizing MD Binding Free Energy Calculations.

Conclusion
While 5-vinyl-1H-tetrazole is a relatively simple molecule, its tetrazole core and reactive vinyl

group make it a compelling starting point for drug design and materials science. This guide

provides the foundational knowledge of its properties and a detailed, actionable workflow for

investigating its molecular interactions. By applying the outlined computational protocols,

researchers can effectively predict the binding modes, affinities, and dynamic behavior of 5-
vinyl-1H-tetrazole and its future derivatives with biological targets, thereby accelerating the

discovery and development of novel therapeutic agents.

To cite this document: BenchChem. [Molecular Modeling of 5-Vinyl-1H-tetrazole Interactions:
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[https://www.benchchem.com/product/b1266350#molecular-modeling-of-5-vinyl-1h-tetrazole-
interactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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